molecular formula C5H3Cl2FN2 B13469358 2,3-Dichloro-5-fluoropyridin-4-amine

2,3-Dichloro-5-fluoropyridin-4-amine

Cat. No.: B13469358
M. Wt: 180.99 g/mol
InChI Key: JWVHMXFGNHENFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-5-fluoropyridin-4-amine is a halogenated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of chlorine and fluorine atoms in the pyridine ring imparts distinct electronic and steric effects, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method includes the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine, followed by fluorination using reagents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide . The reaction is carried out at elevated temperatures, typically around 145°C to 190°C, to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and high throughput. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-fluoropyridin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride in solvents such as dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are typical for Suzuki-Miyaura couplings.

Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with amines can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,3-Dichloro-5-fluoropyridin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluoropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule .

Comparison with Similar Compounds

  • 2,3,5-Trichloropyridine
  • 2,3-Difluoropyridine
  • 4-Amino-2,6-dichloropyridine

Comparison: Compared to its analogs, 2,3-Dichloro-5-fluoropyridin-4-amine offers a unique combination of electronic properties due to the presence of both chlorine and fluorine atoms. This dual halogenation can enhance its reactivity and binding interactions in various applications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C5H3Cl2FN2

Molecular Weight

180.99 g/mol

IUPAC Name

2,3-dichloro-5-fluoropyridin-4-amine

InChI

InChI=1S/C5H3Cl2FN2/c6-3-4(9)2(8)1-10-5(3)7/h1H,(H2,9,10)

InChI Key

JWVHMXFGNHENFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.